

Technical Guide: Physicochemical Properties of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

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Compound of Interest

Compound Name: 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline

Cat. No.: B597761

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available and predicted physicochemical properties of **4-Bromo-N-butyl-5-ethoxy-2-nitroaniline** (CAS No. 1280786-89-1). Due to a lack of publicly available experimental data for this specific compound, this document presents predicted values from computational models alongside general experimental protocols for the determination of key physicochemical parameters. Additionally, data for structurally related compounds are included for comparative context.

Core Physicochemical Properties

The fundamental properties of a compound are crucial for predicting its behavior in various chemical and biological systems. For **4-Bromo-N-butyl-5-ethoxy-2-nitroaniline**, the following information is available.

Structure and Identification:

- Molecular Formula: C₁₂H₁₇BrN₂O₃[\[1\]](#)
- Molecular Weight: 317.2 g/mol [\[1\]](#)
- CAS Number: 1280786-89-1[\[1\]](#)

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for **4-Bromo-N-butyl-5-ethoxy-2-nitroaniline**. These values were computationally generated and should be considered estimates pending experimental verification.

Property	Predicted Value	Notes
Melting Point	Not available	Predictions for melting points of complex molecules can be unreliable.
Boiling Point	~385.9 °C at 760 mmHg	Predicted using standard computational models.
logP (Octanol-Water Partition Coefficient)	~4.2	Indicates high lipophilicity.
Water Solubility	~0.01 g/L	Low aqueous solubility is predicted.
pKa (Acid Dissociation Constant)	Basic pKa: ~ -2.5 (amine)	The nitro group significantly reduces the basicity of the aniline nitrogen.

Comparative Data for Related Compounds

To provide context, the following table presents experimental data for structurally similar molecules. It is important to note that these values are not representative of **4-Bromo-N-butyl-5-ethoxy-2-nitroaniline** but can offer insights into the potential influence of different functional groups.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
4-Bromo-2-nitroaniline	C ₆ H ₅ BrN ₂ O ₂	217.02	110-113[2]
4-Ethoxy-2-nitroaniline	C ₈ H ₁₀ N ₂ O ₃	182.18	Not available
4-Bromo-N-butyl-2-nitroaniline	C ₁₀ H ₁₃ BrN ₂ O ₂	273.13	Not available

Experimental Protocols

The following sections outline generalized experimental methodologies for determining key physicochemical properties. These protocols are standard procedures and would require optimization for the specific analysis of **4-Bromo-N-butyl-5-ethoxy-2-nitroaniline**.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

Methodology:

- A small, dry sample of the compound is finely powdered.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Solubility Determination

Aqueous solubility is a critical parameter for drug development and can be determined by the shake-flask method.

Methodology:

- An excess amount of the solid compound is added to a known volume of purified water in a flask.
- The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
- The suspension is filtered to remove undissolved solid.
- The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-spectrophotometry.

Methodology (Potentiometric Titration):

- A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).
- The solution is titrated with a standardized solution of a strong acid or base.
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- The pKa is determined from the inflection point of the resulting titration curve.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method or estimated by reverse-phase HPLC.

Methodology (Shake-Flask Method):

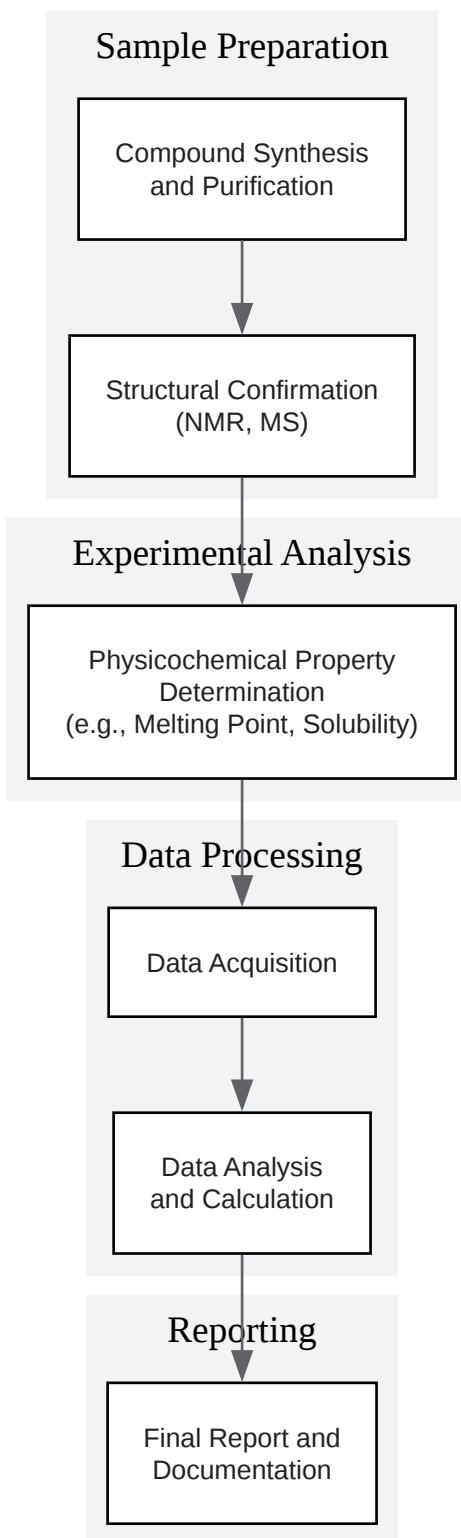
- A known amount of the compound is dissolved in a mixture of n-octanol and water.

- The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
- The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
- The concentration of the compound in each phase is determined by a suitable analytical method.
- The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

General Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of a physicochemical property.



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Caption: A generalized workflow for determining physicochemical properties.

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References

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